2-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine
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Overview
Description
2-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a dihydrobenzodioxin ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydrobenzodioxin Ring: This step involves the cyclization of catechol with ethylene glycol under acidic conditions to form the dihydrobenzodioxin ring.
Attachment of the Piperidine Ring: The dihydrobenzodioxin intermediate is then reacted with piperidine in the presence of a suitable base to form the piperidine derivative.
Formation of the Pyrimidine Ring: The final step involves the reaction of the piperidine derivative with ethylpyrimidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide to replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A structurally related compound with similar chemical properties.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Another related compound with a similar dihydrobenzodioxin ring.
Uniqueness
2-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine is unique due to its combination of three distinct ring systems, which confer a diverse range of chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H25N3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]oxy-5-ethylpyrimidine |
InChI |
InChI=1S/C20H25N3O3/c1-2-15-12-21-20(22-13-15)26-17-5-7-23(8-6-17)14-16-3-4-18-19(11-16)25-10-9-24-18/h3-4,11-13,17H,2,5-10,14H2,1H3 |
InChI Key |
ZTYHTMAHOUQOGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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